REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:8]=[C:7]([CH2:9][CH2:10][C:11](O)=[O:12])[CH:6]=[CH:5][N:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[NH2:2][C:3]1[CH:8]=[C:7]([CH2:9][CH2:10][CH2:11][OH:12])[CH:6]=[CH:5][N:4]=1 |f:0.1,2.3.4.5.6.7|
|
Name
|
3-(2-aminopyridin-4-yl)propanoic acid hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NC1=NC=CC(=C1)CCC(=O)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at RT for 4.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
3.60 mmol, prepared
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
diluted with toluene (22 mL)
|
Type
|
CUSTOM
|
Details
|
quenched by the sequential addition of H2O (0.86 mL) and NaF (1.54 g)
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred at 0° C. for 45 min
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the precipitate was washed with additional 10% MeOH in CHCl3
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated under reduced pressure
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC(=C1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |